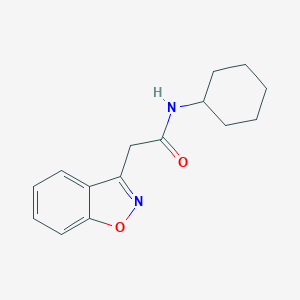
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been extensively studied for its potential as a pharmacological agent. BDBS is a white crystalline solid that is soluble in organic solvents, and its chemical structure is shown in Figure 1.
作用机制
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to inhibit several isoforms of carbonic anhydrases, including CA I, CA II, CA IV, and CA XII. The inhibition of carbonic anhydrases by 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide occurs through the formation of a reversible covalent bond between the sulfonamide group of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide and the active site zinc ion of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in bicarbonate and proton production.
Biochemical and Physiological Effects:
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide inhibits the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has also been shown to decrease the intracellular pH of cancer cells, leading to apoptosis and decreased cell proliferation.
实验室实验的优点和局限性
One advantage of using 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide in lab experiments is its high potency and selectivity for carbonic anhydrases. 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to have nanomolar inhibitory activity against several carbonic anhydrase isoforms, making it a useful tool for studying the role of carbonic anhydrases in physiological and pathological processes. However, one limitation of using 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide in lab experiments is its solubility in organic solvents, which may limit its use in aqueous environments.
未来方向
Several future directions for research on 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide include the development of analogs with improved solubility and pharmacokinetic properties, the evaluation of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide as a therapeutic agent for diseases such as cancer and glaucoma, and the investigation of the role of carbonic anhydrases in other physiological processes such as bone resorption and neuronal signaling. Additionally, the use of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide as a tool for studying the structure and function of carbonic anhydrases may lead to the development of novel inhibitors with improved selectivity and potency.
合成方法
The synthesis of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide can be achieved through several methods, including the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction scheme is shown in Figure 2.
科学研究应用
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been studied for its potential as a pharmacological agent, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and they play a critical role in several physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrases has been proposed as a therapeutic strategy for several diseases such as glaucoma, epilepsy, and cancer.
属性
产品名称 |
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C11H16BrNO2S |
分子量 |
306.22 g/mol |
IUPAC 名称 |
2-bromo-4,5-dimethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-7(2)13-16(14,15)11-6-9(4)8(3)5-10(11)12/h5-7,13H,1-4H3 |
InChI 键 |
DJIDUEKAJXQTRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(C)C |
规范 SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)







![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)